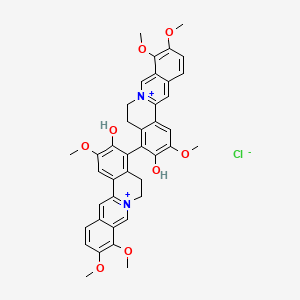

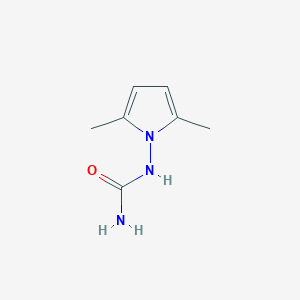

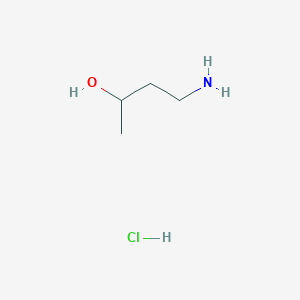

![molecular formula C10H19N B3327668 Spiro[4.5]decan-8-amine CAS No. 3643-25-2](/img/structure/B3327668.png)

Spiro[4.5]decan-8-amine

説明

Spiro[4.5]decan-8-amine is a spirocyclic compound with the molecular formula C10H19N . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

This compound can be synthesized through a one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid . This process is catalyzed by MCM-41-Schiff base-CuSO4·5H2O, and the resulting spiro thiazolidinone derivatives can be obtained in high yields (up to 97%) .Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic ring system . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of spiro thiazolidinone derivatives through a one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid .Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.265 Da . The hydrochloride form of this compound has a melting point of 324-326°C .科学的研究の応用

Synthesis and Chemical Applications

Efficient Synthesis of Spiroheterocyclic Compounds : Spiro[4.5]decan-8-amine derivatives have been synthesized for applications in organic chemistry. Meng et al. (2017) detailed the efficient four-component reaction synthesis of spiroheterocyclic compounds like 6-amino-8-aryl-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]-5,7-dicarbonitrile and 8-arylidene-4-aryl-7,8-dihydro-5H-spiro[quinazoline-6,2'-[1,3]dioxolan]-2-amine derivatives from 1,4-dioxaspiro[4.5]decan-8-one. These Spiroheterocycles have potential applications in drug discovery and materials science due to their structural diversity (Meng et al., 2017).

Green Synthesis in Water Using Microwave Irradiation : Peng et al. (2010) described a green approach to synthesizing arylidene-substituted spiro[4,5]decan-8-one derivatives. This environmentally friendly method involves a base-catalyzed reaction of aromatic aldehydes with 1,4-dioxa-spiro[4.5]decan-8-one in water under microwave irradiation, offering advantages like short reaction time, excellent yields, and broad scope of applicability (Peng et al., 2010).

Applications in Material Science

- **Polyimide Synthesis for Organosolubility and Optical Transparency**: The synthesis of novel polyimides derived from this compound derivatives has been explored for their high organosolubility and optical transparency. Zhang et al. (2010) synthesized polyimides using a spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer. These polyimides displayed properties like low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for applications in materials science, particularly in electronics and optics (Zhang et al., 2010).

Pharmaceutical and Biological Applications

Synthesis of Natural Product Inspired Scaffolds : Jenkins et al. (2009) reported the synthesis of novel spiro scaffolds inspired by bioactive natural products. These scaffolds, which contain two amino groups, were designed for ease of conversion to a lead generation library for drug discovery, utilizing either amide formation or reductive amination procedures. Such scaffolds can be pivotal in the development of new pharmacological compounds (Jenkins et al., 2009).

Antiviral Applications : Fytas et al. (2010) explored the incorporation of an additional amino group into spiropiperazines to increase anti-influenza A virus activity. Their study identified diamino derivatives active against influenza A H3N2 virus, highlighting the potential of this compound derivatives in antiviral drug development (Fytas et al., 2010).

作用機序

Target of Action

Spiro[4.5]decan-8-amine primarily targets the Prolyl Hydroxylase Domains (PHDs) .

Mode of Action

This compound interacts with its targets, the PHDs, by binding to the active site of these enzymes . This binding competes with the 2-oxoglutarate (2OG) co-substrate, thereby inhibiting the activity of the PHDs . The extent to which the compound competes with HIF-α, and possibly other PHD substrates, varies .

Biochemical Pathways

The inhibition of PHDs by this compound affects the HIF pathway . Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, signaling for their degradation via the ubiquitin-proteasome system . By inhibiting PHDs, this compound can mimic elements of the physiological hypoxic response, leading to the upregulation of HIF target genes . These genes include those encoding for multiple proteins of biomedical importance, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the upregulation of HIF target genes . This upregulation can lead to increased production of proteins like EPO and VEGF, which have significant roles in processes such as erythropoiesis and angiogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the oxygen levels in the cellular environment, given its role in the HIF pathway

Safety and Hazards

特性

IUPAC Name |

spiro[4.5]decan-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIGFMXNPDOLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)

![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)

![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)

![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)

![Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B3327677.png)